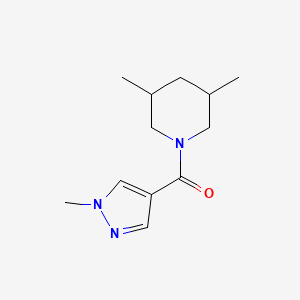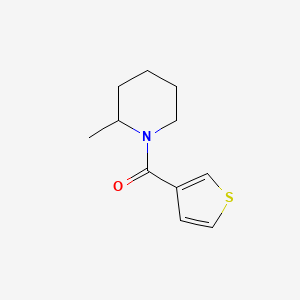
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide, also known as AEP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors.
Aplicaciones Científicas De Investigación
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors. It has been found to selectively bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has also been used to study the effects of serotonin on the activity of GABAergic interneurons in the hippocampus, a brain region involved in learning and memory.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves its selective binding to the serotonin 5-HT1A receptor. This binding leads to the activation of intracellular signaling pathways, which in turn modulate the activity of downstream effectors such as ion channels and enzymes. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to increase the activity of GABAergic interneurons in the hippocampus, which may underlie its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the activity of GABAergic interneurons in the hippocampus, which may contribute to its anxiolytic and antidepressant effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is highly selective for the serotonin 5-HT1A receptor, which allows for the study of specific signaling pathways and downstream effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals. However, 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not well-understood. Further research is needed to determine its safety and efficacy for use in humans.
Direcciones Futuras
There are several future directions for research on 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide. One area of research is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another area of research is the investigation of the effects of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Additionally, further research is needed to determine the safety and efficacy of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide for use in humans, including its potential use as a therapeutic agent for anxiety and depression.
Métodos De Síntesis
The synthesis of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves the reaction of 3-ethynylaniline with acetic anhydride and piperazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The product is then purified by recrystallization to obtain pure 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide.
Propiedades
IUPAC Name |
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-13-5-4-6-14(11-13)16-15(20)18-9-7-17(8-10-18)12(2)19/h1,4-6,11H,7-10H2,2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHLXBKZOGFSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)


![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)

![N-(3,4-dihydro-2H-thiochromen-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514055.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)